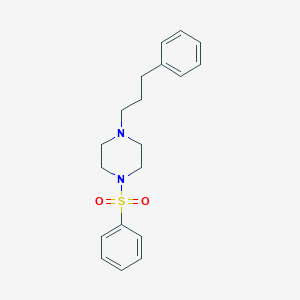![molecular formula C22H27BrN2O5 B247807 2-(4-Bromophenoxy)-1-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B247807.png)
2-(4-Bromophenoxy)-1-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenoxy)-1-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]ethanone is a complex organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
The synthesis of 2-(4-Bromophenoxy)-1-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]ethanone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-bromophenol with chloroacetyl chloride to form 4-bromophenoxyacetyl chloride. This intermediate is then reacted with 4-(2,4,5-trimethoxybenzyl)piperazine under basic conditions to yield the target compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.
Chemical Reactions Analysis
2-(4-Bromophenoxy)-1-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
2-(4-Bromophenoxy)-1-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure suggests potential interactions with biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Piperazine derivatives are known for their pharmacological activities, including anti-inflammatory, antipsychotic, and anti-parasitic properties. This compound may be explored for similar therapeutic applications.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenoxy)-1-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]ethanone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its bromophenoxy and trimethoxybenzyl groups. These interactions may modulate the activity of the target proteins, leading to various biological effects. Further research is needed to elucidate the precise pathways involved.
Comparison with Similar Compounds
2-(4-Bromophenoxy)-1-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]ethanone can be compared with other piperazine derivatives, such as:
Trimetazidine: Known for its use in treating angina pectoris, trimetazidine has a similar piperazine core but different substituents, leading to distinct pharmacological properties.
Aripiprazole: An antipsychotic drug with a piperazine core, aripiprazole has different functional groups that confer unique therapeutic effects.
Quetiapine: Another antipsychotic with a piperazine structure, quetiapine’s substituents result in different receptor binding profiles and clinical uses.
The uniqueness of this compound lies in its specific combination of bromophenoxy and trimethoxybenzyl groups, which may offer novel interactions and applications not seen in other piperazine derivatives.
Properties
Molecular Formula |
C22H27BrN2O5 |
|---|---|
Molecular Weight |
479.4 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-1-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C22H27BrN2O5/c1-27-19-13-21(29-3)20(28-2)12-16(19)14-24-8-10-25(11-9-24)22(26)15-30-18-6-4-17(23)5-7-18/h4-7,12-13H,8-11,14-15H2,1-3H3 |
InChI Key |
KBSYUAFNKVOQBQ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)Br)OC)OC |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)Br)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


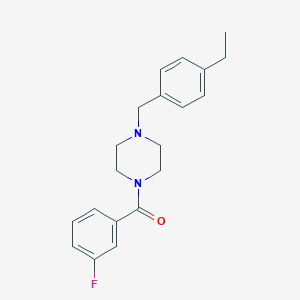
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3,5-dimethoxybenzoyl)piperazine](/img/structure/B247725.png)
![3-{[4-(NAPHTHALENE-1-CARBONYL)PIPERAZIN-1-YL]METHYL}-1H-INDOLE](/img/structure/B247726.png)

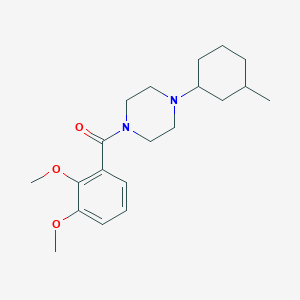
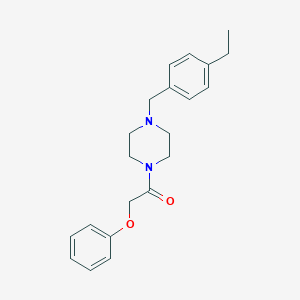
![2-(3-Methylphenoxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B247731.png)
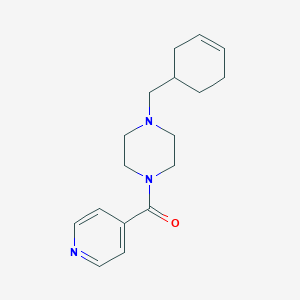
![1-(3-CYCLOHEXENYLMETHYL)-4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINE](/img/structure/B247737.png)
![1-[4-(4-ETHYLBENZYL)PIPERAZINO]-2-(4-METHYLPHENOXY)-1-ETHANONE](/img/structure/B247738.png)
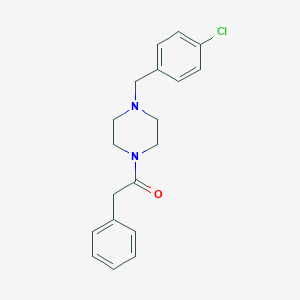
![1-[(4-Methylphenoxy)acetyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B247741.png)
![2-(4-Methylphenoxy)-1-[4-(3-phenylpropyl)piperazin-1-yl]ethanone](/img/structure/B247742.png)
